6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%
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Description
6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is a heterocyclic compound . It is a solid substance with the empirical formula C7H9N3O2 and a molecular weight of 167.17 .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of 6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide consists of a fused bicyclic 5–6 heterocycle . The SMILES string representation of the molecule is COc1cccc(n1)C(=O)NN .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory activity . A docking analysis performed on four selected imidazo[1,2-a]pyridine carboxylic acid derivatives indicated the binding of these to enzymes COX-1 and COX-2 active pockets .Physical And Chemical Properties Analysis
6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is a solid substance . Its empirical formula is C7H9N3O2, and it has a molecular weight of 167.17 .Safety and Hazards
properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-6-2-3-8-11-7(9(14)12-10)5-13(8)4-6/h2-5H,10H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYIWMXKFXUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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